CCT031374 hydrobromide

Wnt signaling Medulloblastoma Cell Viability

Choose CCT031374 hydrobromide for Wnt/β-catenin studies requiring degradation without N-terminal phosphorylation. Validated in SC-2 medulloblastoma sphere assays, outperforming ICG-001 and PKF-115-584. Ideal for probing β-catenin degradation in cancer stem cell research. Moderate IC50 of 6.1 μM offers a versatile dose-response window for osteoblast differentiation models.

Molecular Formula C23H20BrN3O
Molecular Weight 434.3 g/mol
Cat. No. B117414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT031374 hydrobromide
SynonymsCCT 031374 Hydrobromide
Molecular FormulaC23H20BrN3O
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br
InChIInChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H
InChIKeyMPILENOYNNNGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCT-031374 Hydrobromide: A Selective β-Catenin/TCF Complex Signaling Inhibitor for Wnt Pathway Research


2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone hydrobromide, also designated as CCT-031374 hydrobromide (CAS 1219184-91-4), is a selective small-molecule inhibitor of the β-catenin/transcription factor (TCF) complex signaling pathway . This compound belongs to the dihydroimidazo[1,2-a]benzimidazole class of heterocyclic compounds and is utilized as a pharmacological tool to probe Wnt/β-catenin-dependent transcriptional activity in cancer biology and stem cell research [1].

Why Wnt/β-Catenin Inhibitors Are Not Interchangeable: The Case for Assay-Specific Selection of CCT-031374


Inhibitors of the Wnt/β-catenin pathway exhibit distinct mechanisms of action, potency profiles, and off-target liabilities that preclude generic substitution. For instance, CCT-031374 acts downstream of β-catenin stabilization by inducing β-catenin degradation through a phospho-independent mechanism, whereas other inhibitors like ICG-001 function as CBP/β-catenin interaction antagonists . Experimental evidence demonstrates that even within the same class of TCF/β-catenin inhibitors, functional outcomes in cellular assays differ markedly, underscoring the necessity of selecting the appropriate tool compound based on specific assay endpoints [1].

Quantitative Comparator Evidence for CCT-031374: Potency, Selectivity, and Functional Distinction from Closest Analogs


Head-to-Head Comparison: CCT-031374 Exhibits Superior Functional Impact on Cell Viability in Medulloblastoma Sphere Cultures Relative to ICG-001 and PKF-115-584

In a direct comparative study using SC-2 medulloblastoma sphere cultures, CCT-031374 hydrobromide demonstrated a more pronounced reduction in cell viability compared to ICG-001 and PKF-115-584 at equivalent concentrations, highlighting its enhanced functional potency in this disease-relevant cellular model [1].

Wnt signaling Medulloblastoma Cell Viability

Potency Differentiation: CCT-031374 Potency in TCF Reporter Assay Versus iCRT3, iCRT5, and ZTM000990

CCT-031374 inhibits TCF-dependent transcription with an IC50 of 6.1 µM in a 7dF3 reporter assay, which is substantially less potent than iCRT3 and iCRT5 but more potent than ZTM000990, establishing its distinct potency tier among β-catenin/TCF inhibitors .

Wnt signaling Reporter Assay Potency

Unique Mechanism of Action: CCT-031374 Induces β-Catenin Degradation Independent of N-Terminal Phosphorylation, Contrasting with CCT036477

CCT-031374 prevents BIO-induced β-catenin accumulation and reduces both nuclear and cytosolic β-catenin pools without increasing N-terminal phosphorylation, indicating a mechanism distinct from other analogs like CCT036477, which blocks transcription at the β-catenin level but does not alter β-catenin levels .

Mechanism of Action β-catenin Protein Degradation

Functional Selectivity: CCT-031374 Inhibits TCF-Dependent Transcription Induced by ΔN-β-Catenin but Not TCF-VP16 Fusion Protein

CCT-031374 selectively blocks TCF-dependent transcription induced by a stabilized ΔN-β-catenin mutant, but does not inhibit a constitutively active TCF-VP16 fusion protein, confirming its action at the β-catenin level rather than directly at TCF .

Mechanism of Action TCF β-catenin

Recommended Research Applications for CCT-031374 Based on Comparative Performance Data


Wnt/β-Catenin-Driven Cancer Cell Viability Studies in Medulloblastoma Models

Given its superior reduction of cell viability in SC-2 medulloblastoma sphere cultures compared to ICG-001 and PKF-115-584 [1], CCT-031374 is the optimal choice for investigating Wnt-dependent cancer stem cell survival and self-renewal in medulloblastoma and potentially other Wnt-driven solid tumors.

Investigating Non-Canonical β-Catenin Degradation Pathways

CCT-031374 is uniquely suited for studies of β-catenin degradation that operate independently of N-terminal phosphorylation and β-TrCP binding . Its mechanism avoids the classical β-catenin destruction complex, making it an essential tool for researchers exploring alternative proteolytic pathways such as APC/Siah1 or presenilin/PKA-mediated degradation.

Differential Analysis of β-Catenin Transcriptional Activity in Osteoblastogenesis

CCT-031374 has been validated at 50 µM in osteoblast differentiation models to inhibit calcium deposition and gene expression changes mediated by active β-catenin [2]. This application is particularly valuable for bone biology studies where Wnt/β-catenin signaling regulates osteoblast differentiation and matrix mineralization.

Assays Requiring Moderate Potency β-Catenin/TCF Inhibition

With an IC50 of 6.1 µM in the 7dF3 reporter assay, CCT-031374 occupies a middle potency range among β-catenin/TCF inhibitors, positioned between ultra-potent nanomolar inhibitors (e.g., iCRT3, IC50 8.2 nM) and weaker inhibitors (e.g., ZTM000990, IC50 0.64 µM) . This moderate potency is ideal for experiments where maximal inhibition is undesirable or where a dose-response window is needed.

Technical Documentation Hub

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38 linked technical documents
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